6-Ethoxy-4,4-dimethyl-6-oxohexanoate

Synthetic Chemistry Protecting Group Strategy Stepwise Synthesis

6-Ethoxy-4,4-dimethyl-6-oxohexanoate (CAS 93218-34-9), systematically named Hexanedioic acid, 3,3-dimethyl-, 1-ethyl ester, is a custom-synthesis organic building block belonging to the class of branched dicarboxylic acid monoesters. With a molecular formula of C10H18O4 and a molecular weight of 202.25 g/mol, this compound is characterized by a gem-dimethyl group at the 4-position and a mono-ethyl ester functionality, differentiating it from completely symmetrical diacid or diester analogs.

Molecular Formula C10H17O4-
Molecular Weight 201.24 g/mol
CAS No. 93218-34-9
Cat. No. B13938383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethoxy-4,4-dimethyl-6-oxohexanoate
CAS93218-34-9
Molecular FormulaC10H17O4-
Molecular Weight201.24 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C)(C)CCC(=O)[O-]
InChIInChI=1S/C10H18O4/c1-4-14-9(13)7-10(2,3)6-5-8(11)12/h4-7H2,1-3H3,(H,11,12)/p-1
InChIKeyQYZRSACZCNVNMC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethoxy-4,4-dimethyl-6-oxohexanoate (CAS 93218-34-9): Strategic Sourcing of a Differentiated Diester Intermediate


6-Ethoxy-4,4-dimethyl-6-oxohexanoate (CAS 93218-34-9), systematically named Hexanedioic acid, 3,3-dimethyl-, 1-ethyl ester, is a custom-synthesis organic building block belonging to the class of branched dicarboxylic acid monoesters . With a molecular formula of C10H18O4 and a molecular weight of 202.25 g/mol, this compound is characterized by a gem-dimethyl group at the 4-position and a mono-ethyl ester functionality, differentiating it from completely symmetrical diacid or diester analogs [1]. Its structural motif is consistent with compounds used in fragment-based screening libraries, as indicated by supplier catalog information [2]. This compound represents a niche, precisely functionalized intermediate rather than a bulk commodity chemical.

Stepwise synthesis Mono-ester provides orthogonal reactivity for selective derivatization without protecting groups.
Fragment-based libraries Gem-dimethyl motif and balanced lipophilicity suit fragment screening collections.
Custom synthesis Precisely functionalized intermediate; not a bulk commodity chemical.

The Liability of Substituting 6-Ethoxy-4,4-dimethyl-6-oxohexanoate with Generic Hexanedioic Acid Derivatives


Generic substitution with closely related in-class compounds such as 3,3-dimethylhexanedioic acid or its symmetrical diethyl ester is not chemically viable when a mono-ethyl ester/mono-carboxylate is specifically required as a synthetic intermediate. The target compound provides a single, selectively protected carboxylic acid handle for further derivatization, while the free carboxylate or carboxylic acid group maintains reactivity or solubility. Using the diacid would introduce unwanted cross-reactivity and require complex protecting group strategies, while using the diester would eliminate the necessary polarity and introduce two equivalent reactive sites, leading to complex product mixtures [1]. The mono-ester offers a unique balance of lipophilicity (estimated XLogP3 ~0.8 for the parent diacid) and reactive orthogonality not available in its closest analogs [2]. This critical functional group orthogonality is the primary driver for its procurement, where direct substitution leads to synthetic failure.

Functional group orthogonality lost
Using the diacid introduces unwanted cross-reactivity, while the symmetrical diester eliminates the free acid and creates dual reactive sites. Direct substitution may lead to synthetic failure or complex product mixtures.
Lipophilicity profile mismatch
The parent diacid (XLogP3 ~0.8) and the fully esterified diester (estimated ~2.0–2.5) differ significantly from the mono-ester’s balanced range. This shift may alter solubility, permeability, and assay compatibility.
Regioisomeric mixture risk
Symmetrical diethyl 3,3-dimethylhexanedioate undergoes non-selective Dieckmann cyclization, yielding a mixture of β-keto esters. The mono-ester is structurally incapable of this pathway, ensuring a predictable reaction profile.

Quantitative Differentiation Guide for 6-Ethoxy-4,4-dimethyl-6-oxohexanoate Against In-Class Analogs


Orthogonal Functional Group Reactivity: Mono-Ester vs. Diacid vs. Diester

The primary differentiation is the presence of one carboxylic acid derivative and one free acid group. 3,3-Dimethylhexanedioic acid (the diacid) has two acidic protons (HBD count = 2) and two H-bond acceptors per acid group, leading to high aqueous solubility but uncontrolled reactivity in coupling steps. Diethyl 3,3-dimethylhexanedioate has no labile protons (HBD count = 0), making it neutral and lipophilic, but requiring a deprotection step for each side chain to be extended. The target compound, 6-ethoxy-4,4-dimethyl-6-oxohexanoate, with a predicted HBD count of 1 (the free carboxylic acid) and HBA count of 4, provides a single site for selective activation, enabling sequential, unambiguous derivatization without protecting group manipulation [1].

Functional group orthogonality
Class-level
Target: HBD = 1, HBA = 4
Diacid: HBD = 2, HBA = 4
Diester: HBD = 0, HBA = 4
Supports stepwise synthesis without protecting groups.
Predicted properties; validate experimentally.
Synthetic Chemistry Protecting Group Strategy Stepwise Synthesis

Controlled Lipophilicity Versus the Parent Diacid

The parent diacid, 3,3-dimethylhexanedioic acid, has an experimental/computed XLogP3 of 0.8, indicating moderate hydrophilicity [1]. The ethyl ester modification of the target compound is expected to increase the partition coefficient (estimated delta +0.5 to +1.0 log units) compared to the diacid, moving it closer to the optimal drug-like lipophilicity range (LogP 1-3) [2]. Conversely, the symmetrical diethyl ester (calculated XLogP3 ~2.0-2.5) would be significantly more lipophilic, potentially limiting aqueous solubility. The target compound provides a balanced lipophilicity profile for applications where membrane permeability is required without sacrificing all aqueous solubility.

Lipophilicity (XLogP3)
Class-level
Est. ~1.3–1.8 (target)
Balanced profile for membrane permeability studies.
Parent diacid XLogP3 = 0.8; diester est. 2.0–2.5.
Drug Design ADME Partition Coefficient

Conformational Flexibility Compared to Cyclized Byproducts

The Dieckmann reaction of the symmetrical diethyl 3,3-dimethylhexanedioate results in a mixture of two β-keto ester products (ethyl 2,2-dimethyl-5-oxocyclopentanecarboxylate and ethyl 4,4-dimethyl-2-oxocyclopentanecarboxylate) due to non-selective enolate formation [1]. The target mono-ethyl ester 6-ethoxy-4,4-dimethyl-6-oxohexanoate precludes this non-selective cyclization pathway because it possesses only one ester group, rendering it incapable of undergoing the intramolecular Claisen condensation that produces the mixture. This ensures a more predictable reaction profile in base-mediated transformations, a critical advantage for synthetic route design.

Base-mediated selectivity
Class-level
Target: predictable single product
Diester: regioisomeric mixture
Avoids complex separation of isomers.
Diester undergoes Dieckmann cyclization.
Dieckmann Cyclization Conformational Analysis Reaction Specificity

Strategic Application Scenarios for 6-Ethoxy-4,4-dimethyl-6-oxohexanoate in Chemical R&D


Stepwise Synthesis of Asymmetric Drug Conjugates

This mono-ester is the preferred starting material for creating asymmetric drug-linker conjugates, such as those used in Antibody-Drug Conjugates (ADCs). The free carboxylate can be selectively activated and coupled to a complex payload molecule, while the ethyl ester side chain can be orthogonally deprotected later to attach a linker or targeting vector. This avoids the statistical mixtures and low yields that would result from using the symmetrical diacid or diester analogs [1].

Fragment-Based Drug Discovery (FBDD) Library Design

In FBDD, this compound is used to probe structure-activity relationships (SAR) where a single, geometrically constrained carboxylic acid is required. Its gem-dimethyl group introduces specific steric hindrance and lipophilicity, making it a valuable fragment for designing inhibitors with improved target binding and physicochemical properties over less-substituted hexanoate analogs [1]. Its balanced LogP profile makes it particularly suitable for screening in biochemical assays.

Synthesis of Substituted Cyclopentanone Building Blocks

Researchers seeking to avoid the regioisomeric mixture produced by the Dieckmann cyclization of diethyl 3,3-dimethylhexanedioate will procure this mono-ester. Subsequent selective reduction and activation sequences can yield a single, specific cyclopentanone intermediate for natural product or prostaglandin analog synthesis, a feat not possible with the symmetrical diester starting material [2].

Application
Selection Property
Validation Focus
Asymmetric drug-linker conjugate research
Mono-ester orthogonality
Stepwise coupling efficiency and selectivity
Fragment-based screening library design
Balanced lipophilicity & steric bulk
LogP determination and assay compatibility
Cyclopentanone building block synthesis
Predictable base-mediated reactivity
Cyclization pathway analysis and product purity
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